4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile
Description
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile is a nitrile-containing compound featuring a ketone group at the 4-position of a butanenitrile backbone and a 4-chloropyridin-3-yl substituent. This structure combines the electron-withdrawing effects of the nitrile and ketone groups with the aromatic heterocyclic properties of the chloropyridine moiety.
Properties
IUPAC Name |
4-(4-chloropyridin-3-yl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-5-12-6-7(8)9(13)2-1-4-11/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHRFHNDSMBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696467 | |
| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-84-2 | |
| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile, a compound with the molecular formula C₉H₈ClN₃O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom and a nitrile group, contributing to its unique reactivity and biological profile. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as a covalent modifier of proteins, particularly through interactions with cysteine residues. This property is similar to that observed in other halopyridines, which have been characterized as selective and tunable covalent protein modifiers .
Key Mechanisms:
- Covalent Bond Formation : The compound can form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites, although specific targets remain to be fully elucidated.
Biological Activity
Research indicates that this compound exhibits various biological activities that may have therapeutic implications:
- Antimicrobial Activity : Initial screenings have shown that the compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : In vitro studies suggest it could inhibit the growth of cancer cell lines, although further investigation is required to understand its efficacy and mechanism.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in models of spinal cord injury by modulating local inflammatory responses .
Case Studies
Several case studies have been reported that highlight the biological activity of related compounds and provide insights into potential applications:
Case Study 1: Protein Modification
A study demonstrated that 4-chloropyridine derivatives can selectively modify proteins such as dimethylarginine dimethylaminohydrolase-1 (DDAH1) by covalently binding to active-site cysteine residues. This modification was shown to affect enzyme activity significantly .
Case Study 2: Anticancer Activity
In an experimental model using human gastric carcinoma cells, related pyridine derivatives exhibited significant tumor stasis following administration. This suggests potential for further development as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Potential | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 4-Chloro-3-hydroxyanthranilate | Yes | No | Yes |
| 2-(Chloromethyl)pyridine | Low | Yes | No |
Scientific Research Applications
Pharmaceutical Development
The compound serves as a lead structure in the development of new pharmaceuticals. Its derivatives have shown potential as inhibitors of key metabolic enzymes, such as kynurenine 3-hydroxylase, which is implicated in neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease and other psychiatric disorders.
Cancer Research
Research indicates that derivatives of 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have been investigated for their ability to inhibit histone demethylases, which play a role in cancer cell proliferation .
Neuropharmacology
Given its ability to cross the blood-brain barrier due to its lipophilic nature, this compound is being studied for its effects on central nervous system disorders. Its interaction with enzymes related to neurotransmitter metabolism positions it as a candidate for further exploration in neuropharmacological applications.
Case Studies and Findings
Several studies have documented the biological activities of compounds related to this compound:
- Kynurenine Pathway Inhibition : A study demonstrated that modifications to the compound's structure could enhance its inhibitory effects on kynurenine 3-hydroxylase, suggesting a pathway for developing neuroprotective agents.
- Histone Demethylase Inhibition : Another study highlighted the effectiveness of similar compounds in inhibiting histone demethylases, linking their activity to potential treatments for cancers associated with chromatin remodeling .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Structural and Electronic Effects
- Chloropyridine vs.
- Substituent Influence : Electron-withdrawing groups (e.g., Cl, F) decrease electron density on aromatic rings, affecting reactivity in cyclization or substitution reactions. For instance, the methoxy group in 4-(4-methoxyphenyl)-4-oxobutanenitrile is electron-donating, which may stabilize intermediates in synthesis.
Research Implications
- Pharmaceutical Applications : Chloropyridine derivatives are common in drug design due to their bioisosteric properties. The target compound’s structure may serve as a precursor for kinase inhibitors or antiviral agents.
- Material Science : The nitrile group’s reactivity could enable polymerization or functionalization for advanced materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
